Cas no 2098082-93-8 (1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile)

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-4-carbonitrile, 1-(2-fluoroethyl)-3-(2-pyrazinyl)-
- 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile
- AKOS026723924
- 2098082-93-8
- F2198-4963
- 1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbonitrile
- 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
-
- Inchi: 1S/C10H8FN5/c11-1-4-16-7-8(5-12)10(15-16)9-6-13-2-3-14-9/h2-3,6-7H,1,4H2
- InChI Key: DNYPWXFHYOBIBY-UHFFFAOYSA-N
- SMILES: N1(CCF)C=C(C#N)C(C2=NC=CN=C2)=N1
Computed Properties
- Exact Mass: 217.07637344g/mol
- Monoisotopic Mass: 217.07637344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- Boiling Point: 425.2±45.0 °C(Predicted)
- pka: -0.91±0.10(Predicted)
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-4963-10g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile |
2098082-93-8 | 95%+ | 10g |
$1844.0 | 2023-09-06 | |
TRC | F119181-1g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile |
2098082-93-8 | 1g |
$ 635.00 | 2022-06-05 | ||
Life Chemicals | F2198-4963-1g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile |
2098082-93-8 | 95%+ | 1g |
$439.0 | 2023-09-06 | |
Life Chemicals | F2198-4963-0.5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile |
2098082-93-8 | 95%+ | 0.5g |
$417.0 | 2023-09-06 | |
Life Chemicals | F2198-4963-5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile |
2098082-93-8 | 95%+ | 5g |
$1317.0 | 2023-09-06 | |
TRC | F119181-100mg |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile |
2098082-93-8 | 100mg |
$ 115.00 | 2022-06-05 | ||
TRC | F119181-500mg |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1h-pyrazole-4-carbonitrile |
2098082-93-8 | 500mg |
$ 410.00 | 2022-06-05 | ||
Life Chemicals | F2198-4963-2.5g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile |
2098082-93-8 | 95%+ | 2.5g |
$878.0 | 2023-09-06 | |
Life Chemicals | F2198-4963-0.25g |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile |
2098082-93-8 | 95%+ | 0.25g |
$396.0 | 2023-09-06 |
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile Related Literature
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
Professional Introduction to Compound with CAS No. 2098082-93-8 and Product Name: 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile
The compound with the CAS number 2098082-93-8 and the product name 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoroethyl group, a pyrazin-2-yl moiety, and a pyrazole-4-carbonitrile core, contribute to its unique chemical properties and biological relevance.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, where the introduction of fluorine atoms can modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In the case of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile, the fluoroethyl substituent is strategically positioned to influence interactions with biological targets, potentially enhancing its efficacy in therapeutic settings. The pyrazinyl ring is another key structural element that has been extensively studied for its role in modulating enzyme activity and receptor binding. This compound’s design aligns with the growing trend in drug discovery towards rational molecular design, where specific structural features are tailored to optimize biological activity.
The pyrazole core is a well-documented scaffold in pharmaceutical research, known for its ability to engage with various biological pathways. The nitrile group at the 4-position of the pyrazole ring adds another layer of functionality, enabling diverse chemical transformations and interactions with biological systems. This combination of structural elements makes 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile a promising candidate for further investigation in both academic research and industrial drug development.
Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address complex diseases through multiple mechanisms of action. The structural complexity of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile positions it as a versatile tool for exploring such multifaceted interactions. The presence of both fluorine and pyrazine moieties allows for fine-tuning of its pharmacological properties, making it an attractive scaffold for designing novel therapeutic agents.
In addition to its structural significance, this compound has shown promise in preliminary pharmacological studies. Researchers have been particularly interested in its potential applications in oncology, where pyrazole derivatives have demonstrated inhibitory effects on various kinases and other enzymes involved in cancer progression. The fluoroethyl group may enhance its ability to penetrate the blood-brain barrier, opening up possibilities for treating neurological disorders as well. Furthermore, the pyrazin-2-yl substituent could contribute to its interaction with receptors or enzymes that are implicated in inflammation and autoimmune diseases.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight the intersection of synthetic methodology and medicinal chemistry. The introduction of fluorinated groups often requires specialized reagents and conditions to ensure high yield and purity. The synthesis pathway for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile likely involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group transformations. These synthetic strategies are critical for producing compounds with precise structural features necessary for biological evaluation.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The development of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile exemplifies this progress, where computational modeling and high-throughput screening play pivotal roles in identifying promising candidates. These modern approaches allow researchers to predict molecular properties and optimize structures before conducting expensive wet-lab experiments.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structure may also be valuable in agrochemical research, where similar heterocyclic compounds have been explored for their pesticidal and herbicidal properties. Additionally, the compound’s ability to undergo various chemical modifications makes it a versatile building block for generating libraries of derivatives with tailored biological activities.
In conclusion, 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbonitrile represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological profile. The strategic placement of functional groups such as the fluoroethyl, pyrazin-2-yl, and pyrazole-4-carbonitrile moieties enhances its potential as a therapeutic agent while also providing opportunities for further chemical exploration. As research continues to uncover new applications for this class of compounds, it is likely that derivatives like this will play an increasingly important role in addressing some of today’s most challenging medical conditions.
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